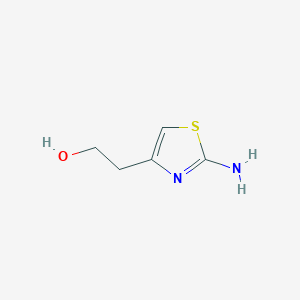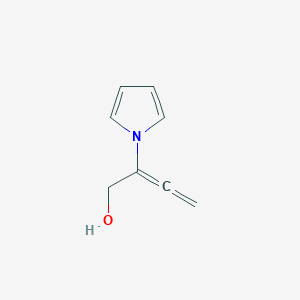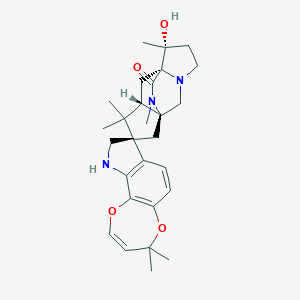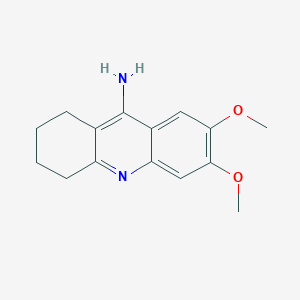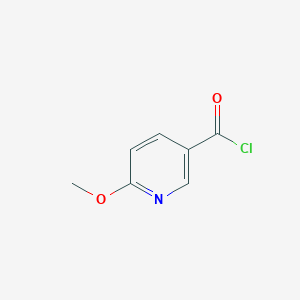
Pyrazolidine, 4-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolidine, 4-bromo- is a chemical compound that belongs to the pyrazolidine family. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of pyrazolidine, 4-bromo- is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors involved in inflammation and pain pathways. It has also been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Biochemical And Physiological Effects
Pyrazolidine, 4-bromo- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. However, its effects on human physiology and biochemistry are not fully understood and require further investigation.
Advantages And Limitations For Lab Experiments
One of the main advantages of pyrazolidine, 4-bromo- is its ease of synthesis and availability. It can be synthesized in good yield and purity using simple and inexpensive reagents. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in certain experiments.
Future Directions
There are several future directions for the research and development of pyrazolidine, 4-bromo-. One potential direction is the synthesis of analogs with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as drug delivery and materials science. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, pyrazolidine, 4-bromo- is a chemical compound with unique properties and potential applications in various fields. Its ease of synthesis and availability make it a valuable tool for scientific research. However, further investigation is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Pyrazolidine, 4-bromo- can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with various reagents. One of the most common methods is the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields the desired compound in good yield and purity.
Scientific Research Applications
Pyrazolidine, 4-bromo- has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
properties
CAS RN |
163805-06-9 |
|---|---|
Product Name |
Pyrazolidine, 4-bromo- |
Molecular Formula |
C3H7BrN2 |
Molecular Weight |
151.01 g/mol |
IUPAC Name |
4-bromopyrazolidine |
InChI |
InChI=1S/C3H7BrN2/c4-3-1-5-6-2-3/h3,5-6H,1-2H2 |
InChI Key |
BKGFWELRNHKFRN-UHFFFAOYSA-N |
SMILES |
C1C(CNN1)Br |
Canonical SMILES |
C1C(CNN1)Br |
synonyms |
Pyrazolidine, 4-bromo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



